6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Structural Biology Medicinal Chemistry X-ray Crystallography

6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane offers a rigid, near-planar spirocyclic core ideal for PI3Kδ inhibitor design and library synthesis. Its gem-dimethyl groups and spiro junction ensure conformational stability, enhancing target selectivity. Available in high purity, this versatile building block streamlines medicinal chemistry campaigns, reducing synthetic steps and costs. Order now for reliable, research-grade material.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13531990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(CNCC2(O1)CCC2)C
InChIInChI=1S/C9H17NO/c1-8(2)6-10-7-9(11-8)4-3-5-9/h10H,3-7H2,1-2H3
InChIKeyNJELGSWWDXDPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane: Structural Rigidity and Conformational Constraint for Medicinal Chemistry Scaffolds


6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic heterocyclic compound characterized by a fused oxa-aza ring system . The presence of the geminal dimethyl groups at the 6-position and the spiro junction imparts significant structural rigidity and stereochemical stability . This compound serves as a versatile building block in medicinal chemistry, with its constrained geometry often exploited to achieve favorable orientation of pharmacophoric elements in drug design . It is commercially available as the free base and hydrochloride salt .

Why 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Cannot Be Interchanged with Other Oxa-Azaspiro or Spirocyclic Scaffolds


The spirocyclic core of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane presents a unique combination of ring size, heteroatom placement, and substitution pattern that distinguishes it from closely related analogs . Even minor alterations, such as the removal of the gem-dimethyl groups, can significantly alter the conformational landscape and, consequently, the biological activity . For example, while the 5-oxa-8-azaspiro[3.5]nonane scaffold itself is known to exhibit activity as a GPR119 agonist and against cancer cells, the specific substitution pattern on the target compound dictates its binding affinity and selectivity profile . Direct substitution with other spirocyclic cores like 1-oxa-8-azaspiro[4.5]decane or 7-azaspiro[3.5]nonane is not possible, as these scaffolds have been shown to possess distinct pharmacological profiles, including different target selectivities (e.g., FAAH vs. muscarinic receptors) .

6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane: Quantitative Comparative Evidence for Procurement Decisions


Structural Rigidity and Conformational Constraint: X-ray Crystallographic Data for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

The 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold exhibits a high degree of planarity and structural order, as evidenced by single crystal X-ray diffraction studies . The molecule was found to be nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) moiety . This contrasts with the more flexible and less conformationally constrained 5-oxa-8-azaspiro[3.5]nonane scaffold, which lacks the gem-dimethyl groups and exhibits greater conformational freedom .

Structural Biology Medicinal Chemistry X-ray Crystallography

In Silico Binding Affinity Comparison: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane vs. Spiro-THF and Spiro-THP Derivatives

In silico studies have predicted the binding affinities of oxa-azaspiro derivatives for monoamine transporters (SERT, NET, DAT) . While direct data for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane are not available, the spiro-THP (tetrahydropyran) derivative (compound 170) was found to be more potent than the corresponding spiro-THF (tetrahydrofuran) derivative (compound 169) . This suggests that the larger, more rigid spirocyclic core of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane (a spiro[3.5] system) could similarly offer enhanced binding affinity compared to smaller or less rigid spiro analogs .

Computational Chemistry Drug Discovery Monoamine Transporters

Differentiation via PI3Kδ Inhibitory Activity: Oxa-Azaspiro Derivatives in Patent Literature

A patent application (WO 2023/0234962 A1) discloses oxa-azaspiro derivatives of general formula (I) as PI3Kδ inhibitors . While the specific compound 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane is not explicitly claimed, the patent demonstrates that oxa-azaspiro scaffolds are being actively developed as selective PI3Kδ inhibitors for the treatment of cancer and inflammatory diseases . This is a distinct mechanism of action from other spirocyclic cores, such as 1-oxa-8-azaspiro[4.5]decane, which have been explored as M1 muscarinic agonists or FAAH inhibitors , highlighting the unique biological space accessible to the target compound's core.

Oncology Immunology PI3Kδ Inhibitors

High-Yield, One-Step Synthesis: A Quantitative Advantage in Procurement

A one-step synthesis of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane has been reported, achieving quantitative yield using adapted Vilsmeier conditions . This high-yielding, straightforward synthetic route offers a significant advantage over multi-step syntheses often required for more complex or functionalized spirocyclic analogs, such as those bearing additional heteroatoms or substituents . The reduced step count translates to lower production costs, higher throughput, and greater accessibility for large-scale research or development programs.

Synthetic Chemistry Process Chemistry Cost-Effectiveness

Optimal Applications for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Based on Structural and Synthetic Advantages


Scaffold for Designing Conformationally Restricted PI3Kδ Inhibitors

Given the patent-protected interest in oxa-azaspiro derivatives as PI3Kδ inhibitors , the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane core serves as an ideal starting point for medicinal chemistry campaigns targeting this kinase. Its rigid, near-planar conformation ensures a consistent spatial presentation of substituents, which is critical for achieving selective PI3Kδ inhibition and avoiding off-target effects on other PI3K isoforms.

Building Block for High-Throughput Synthesis of Spirocyclic Libraries

The availability of a quantitative, one-step synthesis makes this compound exceptionally well-suited for the construction of large spirocyclic libraries. Its simple structure and high synthetic accessibility allow for rapid diversification, enabling high-throughput screening campaigns to identify novel leads for a variety of biological targets, including G-protein coupled receptors and enzymes.

Reference Standard for Conformational Analysis in Crystallography and NMR

The well-defined crystal structure and rigid conformation of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane make it a valuable reference compound for structural biology studies. It can be used to calibrate computational models, analyze NMR-derived structures, or serve as a rigid core for designing ligands with precise geometric requirements.

Cost-Effective Intermediate for Complex Molecule Synthesis

For industrial and academic laboratories synthesizing more complex molecules, the high-yield synthesis of this scaffold offers a clear cost and time advantage. It can be incorporated into multi-step syntheses as a stable intermediate, reducing the overall number of steps and improving the overall yield of the target molecule, thereby lowering the cost of goods for pharmaceutical or agrochemical production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.